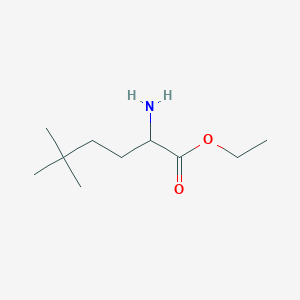

Ethyl 2-amino-5,5-dimethylhexanoate

説明

Overview of Alpha-Amino Acid Esters as Versatile Synthetic Intermediates and Building Blocks

Alpha-amino acid esters are a class of organic compounds that serve as crucial precursors and building blocks in the synthesis of more complex molecules, including noncanonical amino acids used in the development of therapeutics and biologics. nih.govnih.gov Their utility stems from the presence of both an amino group and an ester group attached to the alpha-carbon, allowing for a wide range of chemical transformations.

These compounds are instrumental in constructing peptides and have been pivotal in the creation of various bioactive compounds and pharmaceuticals. nih.gov The synthesis of alpha-amino acid esters can be achieved through numerous methods, including the reduction of α-nitro or α-oxime ester intermediates, direct C-H amination of carboxylic acid esters, and asymmetric synthesis techniques. nih.govnih.govresearchgate.net

Significance of Ethyl 2-amino-5,5-dimethylhexanoate as a Key Scaffold in Organic Synthesis

The significance of Ethyl 2-amino-5,5-dimethylhexanoate lies in its specific molecular architecture. The presence of a bulky tert-butyl group on the side chain introduces steric hindrance that can influence the stereochemical outcome of reactions, making it a useful tool for controlling the three-dimensional structure of target molecules. This structural feature is particularly important in the synthesis of α,α-disubstituted α-amino acids, which are known for their resistance to proteolysis and are therefore valuable in peptide and medicinal chemistry. nih.govnih.gov

Academic Research Trends Relevant to the Chemical Compound Class

Current research in the field of alpha-amino acid esters is heavily focused on the development of efficient and enantioselective synthetic methods. libretexts.orglibretexts.org Key trends include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the enantioselective synthesis of α-amino acids and their derivatives is a major area of investigation. nih.gov This includes metal-catalyzed hydrogenations and organocatalyzed reactions. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is an emerging strategy for the synthesis of complex amino acids. nih.govprismbiolab.com This approach offers a more atom-economical and efficient route compared to traditional methods that often require pre-functionalized starting materials.

Biocatalysis: The use of enzymes, or "nitrene transferases," to catalyze the amination of carboxylic acid esters is a growing area of interest. nih.govnih.gov This method offers the potential for highly selective and environmentally friendly syntheses.

Synthesis of Unnatural Amino Acids: There is a significant demand for novel, unnatural amino acids for use in drug discovery and peptidomimetics. prismbiolab.com Research is focused on developing versatile methods to access a wide range of these valuable building blocks. prismbiolab.com

Scope and Objectives of Focused Academic Research on Ethyl 2-amino-5,5-dimethylhexanoate

Focused academic research on Ethyl 2-amino-5,5-dimethylhexanoate and related structures aims to:

Develop novel and efficient synthetic routes to this compound and its derivatives.

Explore its utility as a building block in the synthesis of complex, sterically hindered amino acids and peptides.

Investigate the influence of its unique steric and electronic properties on the outcome of chemical reactions.

Apply this compound as a scaffold in the development of new therapeutic agents and materials.

Data Tables

Table 1: Properties of Ethyl 2-amino-5,5-dimethylhexanoate

| Property | Value |

| Molecular Weight | 173.25 g/mol |

| Molecular Formula | C9H19NO2 |

| CAS Number | 1341792-94-6 |

Note: Data sourced from publicly available chemical databases. bldpharm.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-amino-5,5-dimethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-5-13-9(12)8(11)6-7-10(2,3)4/h8H,5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQMQWAIJIYCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Amino 5,5 Dimethylhexanoate and Its Precursors

Approaches to Esterification and Transesterification from Related Carboxylic Acids

The conversion of 2-amino-5,5-dimethylhexanoic acid to its corresponding ethyl ester is a crucial transformation. nih.gov This process, known as esterification, typically involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalyst. Transesterification, the conversion of another ester of the same acid to the ethyl ester, presents an alternative route.

Optimization of Catalytic Systems for Ethyl Ester Formation

The choice of catalyst is paramount in achieving high yields and reaction rates for the esterification of amino acids. Traditional methods often employ strong mineral acids like sulfuric acid or hydrogen chloride. scirp.orggoogle.com The Fischer-Speier esterification, a classic example, utilizes an acid catalyst to facilitate the reaction between an amino acid and an alcohol. scirp.org However, the zwitterionic nature of amino acids can complicate this process, sometimes necessitating protection of the amino group. acs.org

Modern approaches have explored a variety of catalytic systems to overcome these challenges. For instance, trimethylchlorosilane in methanol (B129727) has been demonstrated as an effective system for the esterification of various amino acids at room temperature, offering good to excellent yields under mild conditions. mdpi.com Other catalysts, such as p-toluenesulfonic acid and ion-exchange resins, have also been employed to promote the reaction. scirp.org The use of chlorosulphonic acid to generate a hydrosulphate in situ has been patented as a method for esterifying amino acids and peptides, with the molar ratio of chlorosulphonic acid to the amino acid being a key parameter. google.com

| Catalyst System | Key Features | Reference |

| Sulfuric Acid | Traditional, effective, but can require harsh conditions. google.comacs.org | google.comacs.org |

| Trimethylchlorosilane | Mild reaction conditions (room temperature), good to excellent yields. mdpi.com | mdpi.com |

| Chlorosulphonic Acid | In situ generation of hydrosulphate catalyst. google.com | google.com |

| p-Toluenesulfonic Acid | Common acid catalyst for Fischer-Speier esterification. scirp.org | scirp.org |

| Ion-Exchange Resins | Heterogeneous catalyst, allowing for easier separation. scirp.org | scirp.org |

Solvent Selection and Reaction Condition Modulations for Improved Yields

The selection of an appropriate solvent and the optimization of reaction conditions are critical for maximizing the yield of ethyl 2-amino-5,5-dimethylhexanoate. Often, the alcohol reactant, in this case, ethanol, can also serve as the solvent. google.com The reaction temperature is a crucial variable, with many esterification procedures carried out at elevated temperatures, often at the reflux temperature of the alcohol. google.com

The removal of water, a byproduct of the esterification reaction, is essential to drive the equilibrium towards the product side. acs.org This can be achieved through various techniques, including the use of a Dean-Stark apparatus or by employing a solvent that forms an azeotrope with water.

In some specialized applications, ionic liquids have been investigated as alternative reaction media for amino acid esterification. researchgate.net These solvents can offer advantages in terms of product isolation and catalyst recycling. Microwave-assisted synthesis has also been shown to accelerate the esterification of amino acids, potentially leading to shorter reaction times and improved efficiency compared to conventional heating methods. scirp.org

Enantioselective and Stereocontrolled Synthesis of the Alpha-Amino Center

The biological activity of many molecules is dependent on their stereochemistry. Therefore, the development of methods for the enantioselective and stereocontrolled synthesis of the alpha-amino center of ethyl 2-amino-5,5-dimethylhexanoate is of great importance.

Chiral Auxiliary and Ligand-Mediated Asymmetric Induction

One established strategy for achieving stereocontrol is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. Various chiral auxiliaries, often derived from natural sources like amino acids or camphor, have been developed for the asymmetric synthesis of α-amino acids. numberanalytics.comnih.gov For example, a chiral cyclic 1,2-diol has been used as a chiral auxiliary to synthesize optically active α-ethylated α,α-disubstituted amino acids. nih.gov Another approach involves the use of chiral ligands in combination with a metal catalyst to induce asymmetry. Chiral spiro bisoxazoline ligands, for instance, have been successfully used in copper-catalyzed asymmetric insertion reactions to produce α-amino acid derivatives with high enantioselectivities. organic-chemistry.org

Reductive Amination Strategies for Stereospecific Alpha-Amino Group Introduction

Reductive amination is a versatile and widely used method for the formation of amines. masterorganicchemistry.comorganicchemistrytutor.com This reaction involves the initial formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com For the synthesis of α-amino acids, this typically involves the reductive amination of an α-keto acid or a related precursor. wikipedia.org

The stereospecific introduction of the α-amino group can be achieved by using a chiral amine or a chiral reducing agent. The use of dehydrogenase enzymes in biochemical systems exemplifies stereospecific reductive amination, producing amino acids like glutamate (B1630785) from α-ketoglutarate. wikipedia.org In synthetic chemistry, various reducing agents are employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com The latter is often preferred for its less toxic byproducts. rit.edu

| Reductive Amination Approach | Key Features | Reference |

| Direct Reductive Amination | One-pot reaction where the carbonyl, amine, and reducing agent are combined. wikipedia.org | wikipedia.org |

| Indirect Reductive Amination | Stepwise process involving isolation of the imine intermediate before reduction. | rit.edu |

| Biocatalytic Reductive Amination | Use of enzymes like dehydrogenases for high stereospecificity. wikipedia.org | wikipedia.org |

Chemo-Enzymatic and Biocatalytic Pathways for Enantiopure Synthesis

The combination of chemical and enzymatic methods, known as chemo-enzymatic synthesis, offers a powerful approach to producing enantiopure compounds. nih.govelsevierpure.com This strategy leverages the high selectivity of enzymes for specific transformations while utilizing the versatility of chemical synthesis for other steps. For example, a chemo-enzymatic route to enantiomerically pure β-branched α-amino acids has been developed, which involves an asymmetric hydrogenation step using a rhodium catalyst with a chiral ligand, followed by enzymatic resolution. nih.gov

Multi-Component Reactions (MCRs) Incorporating Ethyl 2-amino-5,5-dimethylhexanoate Moieties

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.com These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. mdpi.com For the incorporation of sterically hindered amino ester moieties like Ethyl 2-amino-5,5-dimethylhexanoate, isocyanide-based MCRs such as the Ugi and Passerini reactions are particularly relevant. nih.govmdpi.com

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.com In the context of Ethyl 2-amino-5,5-dimethylhexanoate, it can serve as the amine component. The reaction would proceed through the formation of an imine with an aldehyde, which is then attacked by the isocyanide and the carboxylic acid to yield a dipeptide-like scaffold. nih.gov The steric hindrance of the 5,5-dimethylhexyl group might necessitate optimized reaction conditions, such as the use of polar solvents to facilitate the formation of the polar ionic intermediates. nih.gov

The Passerini three-component reaction , on the other hand, involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. While the amino ester itself is not a direct component, precursors to Ethyl 2-amino-5,5-dimethylhexanoate can be synthesized using this method. For instance, a diastereoselective Passerini reaction could be employed in the synthesis of complex natural products containing sterically hindered amino acid fragments. nih.gov

A key challenge in employing sterically hindered amines in MCRs can be overcome by preforming the iminium ion intermediate. mdpi.com This strategy has been successfully used in the synthesis of complex molecules and could be applied to reactions involving Ethyl 2-amino-5,5-dimethylhexanoate to improve yields and reaction rates.

| MCR Type | Components | Potential Product with Ethyl 2-amino-5,5-dimethylhexanoate Moiety |

| Ugi-4CR | Aldehyde, Ethyl 2-amino-5,5-dimethylhexanoate , Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Passerini-3CR | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy carboxamide (precursor) |

Synthetic Routes Utilizing Precursors with Established Stereochemistry

The stereoselective synthesis of Ethyl 2-amino-5,5-dimethylhexanoate is crucial for its application in chiral drugs and materials. Several strategies can be employed, often starting from precursors with well-defined stereochemistry.

One effective approach is the use of chiral auxiliaries. For instance, the bislactim ether method has been successfully used for the asymmetric synthesis of various amino acids, including the sterically hindered tert-leucine. d-nb.info This method involves the alkylation of a chiral glycine (B1666218) enolate equivalent. A similar strategy could be adapted for the synthesis of the 5,5-dimethylhexanoic acid backbone.

Another powerful technique is the use of N-sulfinyl imines in stereoselective additions. The addition of organometallic reagents to chiral N-tert-butanesulfinyl aldimines has been shown to produce δ- and ε-amino ketone derivatives with good diastereoselectivity. nih.govua.es These intermediates can then be further elaborated to the desired amino ester. The tert-butanesulfinyl group acts as a potent chiral directing group, and its facile cleavage under mild acidic conditions makes it highly valuable in asymmetric synthesis. nih.gov

Furthermore, dynamic kinetic resolution offers an elegant route to enantiomerically pure amino acids. google.com In one example, a pentafluorophenol-(dibenzyl amino) ester was reacted with benzhydrol in the presence of a chiral PPY-type nitroxide catalyst to yield the desired amino acid with high enantioselectivity after catalytic hydrogenation. google.com This approach could potentially be applied to the synthesis of L- or D-Ethyl 2-amino-5,5-dimethylhexanoate.

| Stereoselective Method | Key Precursor/Reagent | Advantage |

| Bislactim Ether Method | Chiral glycine enolate equivalent | Established for sterically hindered amino acids d-nb.info |

| N-Sulfinyl Imine Chemistry | Chiral N-tert-butanesulfinyl aldimines | High diastereoselectivity and mild cleavage nih.govua.esnih.gov |

| Dynamic Kinetic Resolution | Chiral catalyst (e.g., PPY-type nitroxide) | High enantioselectivity google.com |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purification of Ethyl 2-amino-5,5-dimethylhexanoate and its synthetic intermediates is a critical step to ensure high purity, which is essential for subsequent applications. The presence of a polar amino group and a nonpolar ester and alkyl chain can make purification challenging.

Flash chromatography is a widely used technique for the rapid purification of organic compounds. researchgate.netyoutube.com For amino esters, both normal-phase and reversed-phase flash chromatography can be employed. In normal-phase chromatography, a polar stationary phase like silica (B1680970) gel is used with non-polar to moderately polar mobile phases. wfu.edu For basic compounds like amino esters, the addition of a small amount of a basic modifier such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can improve peak shape and prevent tailing. wfu.edu Amine-functionalized silica can also be an effective stationary phase. wfu.edu Reversed-phase flash chromatography, using a non-polar stationary phase (e.g., C18) and polar mobile phases (e.g., water/acetonitrile or water/methanol), is also a viable option, particularly for more polar intermediates or the final product hydrochloride salt. teledyneisco.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for both analytical and preparative-scale purification of amino esters. yakhak.orgnih.gov Reversed-phase HPLC is the most common mode for amino acid and ester separation. nih.govoup.com To enhance detection, especially for compounds lacking a strong chromophore, pre-column derivatization with reagents like dansyl chloride or dabsyl chloride can be used. researchgate.net For the separation of enantiomers, chiral stationary phases (CSPs) are employed. yakhak.orgoup.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have shown excellent performance in resolving enantiomers of α-amino acid esters. yakhak.org

| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Application |

| Normal-Phase Flash | Silica Gel | Hexane/Ethyl Acetate with Triethylamine | Purification of less polar intermediates |

| Reversed-Phase Flash | C18 Silica | Water/Acetonitrile | Purification of polar intermediates and final product |

| Analytical HPLC | C18 Column | Water/Methanol with TFA | Purity determination |

| Chiral HPLC | Amylose Phenylcarbamate | Normal or Reversed-Phase | Enantiomeric purity analysis yakhak.org |

| Preparative HPLC | C18 Column | Water/Acetonitrile | High-purity isolation of final product teledyneisco.com |

Recrystallization is a powerful and cost-effective method for the purification of solid compounds. For amino acid esters, which are often isolated as their hydrochloride salts, recrystallization can be highly effective. The choice of solvent is critical and is typically determined empirically. A good solvent system will dissolve the compound at an elevated temperature but not at room temperature or below. Common solvents for the recrystallization of amino acid derivatives include ethanol, isopropanol, and mixtures of a soluble solvent with an anti-solvent. researchgate.net

For free amino acids, crystallization can be induced by adjusting the pH of an aqueous solution to the isoelectric point of the amino acid, where its solubility is at a minimum. google.com The addition of surfactants or polyvalent alcohols has been reported to improve the crystal habit and purity of the resulting amino acid crystals. google.com While this is more common for free amino acids, similar strategies could be explored for the crystallization of the amino ester under specific conditions.

Chemical Transformations and Reactivity Profile of Ethyl 2 Amino 5,5 Dimethylhexanoate

Reactions Involving the Alpha-Amino Group

The primary amino group in Ethyl 2-amino-5,5-dimethylhexanoate is a key site for its chemical reactivity, participating in a variety of reactions common to alpha-amino esters.

Acylation and Amide Bond Formation in Peptide Chemistry Contexts

The alpha-amino group of Ethyl 2-amino-5,5-dimethylhexanoate can readily undergo acylation to form amide bonds. This reaction is fundamental in peptide synthesis, where the amino acid ester is coupled with a carboxylic acid, often an N-protected amino acid, to elongate a peptide chain. The reaction typically proceeds via the activation of the carboxylic acid component using coupling reagents to facilitate the nucleophilic attack by the amino group of the ester. nih.gov

Common coupling reagents used for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU. nih.gov The choice of reagents and reaction conditions is crucial to ensure efficient coupling and to minimize side reactions. nih.gov

For example, the acylation of an amino ester with an N-protected amino acid, such as Boc-valine, can be achieved using EDC and HOBt in a suitable solvent like acetonitrile. nih.gov This reaction forms a new peptide bond, linking the two amino acid residues.

Derivatization for Functional Group Protection and Activation

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the alpha-amino group to prevent unwanted side reactions. This is achieved by introducing a protecting group. wikipedia.orgorganic-chemistry.org Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. organic-chemistry.orgresearchgate.net

The Boc group is typically introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. This carbamate (B1207046) protecting group is stable under a variety of reaction conditions but can be readily removed with acid. researchgate.net The Fmoc group, on the other hand, is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under basic conditions, often with piperidine. ug.edu.pl The use of these orthogonal protecting groups allows for selective deprotection and modification of different functional groups within the same molecule. organic-chemistry.org

Nucleophilic Reactivity of the Amino Moiety in Organic Reactions

The lone pair of electrons on the nitrogen atom of the alpha-amino group makes it a potent nucleophile. This reactivity is exploited in various organic reactions. For instance, it can react with electrophilic reagents such as alkyl halides, although this can lead to over-alkylation.

A more controlled reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction is typically reversible and acid-catalyzed. The resulting imine can then undergo further transformations, such as reduction to a secondary amine.

Transformations of the Ethyl Ester Moiety

The ethyl ester group of Ethyl 2-amino-5,5-dimethylhexanoate is also susceptible to a range of chemical transformations, providing another avenue for molecular diversification.

Hydrolysis to the Corresponding 2-amino-5,5-dimethylhexanoic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5,5-dimethylhexanoic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally a cleaner reaction with fewer side products. This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Acid-catalyzed hydrolysis is also possible but may require harsher conditions and can sometimes lead to side reactions, particularly if other acid-sensitive functional groups are present in the molecule.

Transamidation and Amidification Reactions for Amide Derivatives

The ethyl ester can be converted directly into an amide through a process called aminolysis or transamidation. This involves reacting the ester with an amine. The reaction is often sluggish and may require high temperatures or the use of a catalyst. google.com

A more common and efficient method for preparing amides from esters involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then activated and coupled with an amine using standard peptide coupling reagents, similar to the acylation of the alpha-amino group. nih.gov This approach offers greater control and generally provides higher yields of the desired amide product. nih.gov

Reduction to Corresponding Alcohols

The reduction of the ester functionality in ethyl 2-amino-5,5-dimethylhexanoate to its corresponding amino alcohol, (S)-2-amino-5,5-dimethylhexan-1-ol, is a feasible transformation. Alpha-amino alcohols are valuable chiral building blocks in organic synthesis. The reduction of α-amino acids and their esters is a common practice to produce these chiral synthons. stackexchange.comjocpr.comnih.gov

Several reducing agents can be employed for this purpose, with the choice of reagent being crucial to ensure chemoselectivity, especially to avoid the reduction of other functional groups if present.

Common Reducing Agents for the Conversion of α-Amino Esters to α-Amino Alcohols:

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to room temperature | A powerful reducing agent that readily reduces esters to alcohols. um.edu.my Care must be taken due to its high reactivity. |

| Sodium Borohydride (NaBH₄) / Methanol (B129727) (MeOH) | Methanol as solvent | A milder and safer alternative to LiAlH₄, often effective for the reduction of α-amino esters. jocpr.com |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | Anhydrous THF | This system is known to selectively reduce carboxylic acids and can also be applied to amino esters. stackexchange.com |

| Borane-Methyl Sulfide Complex (BH₃·SMe₂) | Anhydrous THF | A selective reagent for the reduction of carboxylic acid derivatives. |

The presence of the bulky neopentyl group in ethyl 2-amino-5,5-dimethylhexanoate is not expected to significantly hinder the reduction of the ester group, as the reaction occurs at the electronically accessible carbonyl carbon.

Functionalization and Modification of the Aliphatic Chain (e.g., at the 5,5-dimethyl positions)

The aliphatic chain of ethyl 2-amino-5,5-dimethylhexanoate, particularly the neopentyl moiety, presents a unique set of challenges and opportunities for functionalization due to its steric bulk. fiveable.memedium.com

Direct functionalization at the 5,5-dimethyl positions is challenging due to the steric hindrance of the quaternary carbon and the unactivated nature of the C-H bonds of the methyl groups. However, modern synthetic methods, such as palladium-catalyzed C(sp³)–H activation, have shown promise in the functionalization of sterically hindered amino acids. For instance, γ-C(sp³)–H arylation of tert-leucine, which also possesses a neopentyl-like side chain, has been successfully achieved. rsc.org This suggests that similar strategies could potentially be applied to ethyl 2-amino-5,5-dimethylhexanoate to introduce aryl groups at the γ-position (C5).

Alkylation at the α-carbon of the amino ester is a more common transformation for this class of compounds. The α-proton is acidic and can be removed by a strong base to form an enolate, which can then react with an alkyl halide. researchgate.net However, this can lead to racemization if the chiral center is not properly controlled.

Introducing additional stereogenic centers into the aliphatic chain of ethyl 2-amino-5,5-dimethylhexanoate would likely require a multi-step synthetic sequence. One hypothetical approach could involve the selective oxidation of one of the methyl groups at the 5-position to a hydroxymethyl group, followed by further transformations. However, achieving such selectivity would be a significant synthetic challenge.

A more plausible strategy would involve the diastereoselective alkylation of the α-carbon, which would introduce a new stereocenter adjacent to the existing one. The use of chiral auxiliaries or catalysts can control the stereochemical outcome of such reactions. acs.org

Role as a Key Intermediate in the Construction of Diverse Organic Molecules

Amino esters, including by extension ethyl 2-amino-5,5-dimethylhexanoate, are versatile intermediates in organic synthesis. The amino group can be N-alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. nih.gov

These transformations allow for the incorporation of the 5,5-dimethylhexanoate backbone into larger and more complex molecules, such as peptides, alkaloids, and other biologically active compounds. The neopentyl group can confer unique properties to the final molecule, such as increased metabolic stability or specific conformational preferences. fiveable.me For example, amino acids with bulky side chains are of significant importance in medicinal chemistry. rsc.org

Mechanistic Studies of Chemical Reactions Involving Ethyl 2-amino-5,5-dimethylhexanoate

While no specific mechanistic studies on ethyl 2-amino-5,5-dimethylhexanoate were found, the mechanisms of reactions involving its functional groups are well-documented.

The reduction of the ester group by metal hydrides like LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the ethoxide leaving group to form an aldehyde intermediate, which is then further reduced to the primary alcohol.

The alkylation of the α-carbon involves the formation of a planar enolate intermediate. The stereochemical outcome of the subsequent alkylation is determined by the direction of approach of the electrophile, which can be influenced by steric factors and the presence of chiral auxiliaries.

Mechanistic studies of C-H activation at the γ-position of similar bulky amino acids have shown that the reaction often proceeds through a palladacycle intermediate. rsc.org The ligand used in the catalytic system plays a crucial role in enabling the reaction at such a sterically hindered and unactivated position.

Advanced Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 Amino 5,5 Dimethylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum of Ethyl 2-amino-5,5-dimethylhexanoate is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the shielding and deshielding effects of adjacent functional groups, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Expected ¹H NMR Data for Ethyl 2-amino-5,5-dimethylhexanoate:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH₃ (t-butyl) | ~0.90 | Singlet (s) | 9H | N/A |

| -CH₂-CH(NH₂)- | ~1.35-1.55 | Multiplet (m) | 2H | |

| -NH₂ | ~1.60 (variable) | Broad Singlet (br s) | 2H | N/A |

| -CH(NH₂)- | ~3.30 | Triplet (t) | 1H | ~7.5 |

| O-CH₂-CH₃ | ~4.15 | Quartet (q) | 2H | ~7.1 |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift being highly dependent on its hybridization and the electronegativity of the atoms attached to it. This technique is crucial for confirming the number of carbon atoms and identifying the nature of the functional groups they belong to.

Expected ¹³C NMR Data for Ethyl 2-amino-5,5-dimethylhexanoate:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~30.0 |

| -C(C H₃)₃ | ~29.5 |

| C H₂-C(CH₃)₃ | ~44.0 |

| -C H₂-CH(NH₂)- | ~35.5 |

| -C H(NH₂)- | ~55.0 |

| O-C H₂-CH₃ | ~61.0 |

| O-CH₂-C H₃ | ~14.2 |

Two-dimensional (2D) NMR experiments provide correlational data that is indispensable for assembling the complete molecular structure from the ¹H and ¹³C NMR data. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For Ethyl 2-amino-5,5-dimethylhexanoate, a COSY spectrum would show cross-peaks connecting the ethyl group's -CH₂- protons with its -CH₃ protons. It would also confirm the connectivity of the aliphatic chain by showing correlations between the α-proton [-CH(NH₂)-] and the adjacent methylene protons (-CH₂-).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgsdsu.edu An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming each C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com This is crucial for connecting molecular fragments. Key HMBC correlations would include a cross-peak between the protons of the ethyl ester's methylene (-O-CH₂-) and the carbonyl carbon (-C=O), as well as correlations from the t-butyl protons to the quaternary carbon and the adjacent methylene carbon, confirming the neopentyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. nih.govresearchgate.net This technique is essential for determining stereochemistry and conformation. A NOESY spectrum could show through-space correlations between the α-proton and the protons on the adjacent methylene group, providing insights into the preferred rotameric conformations of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Ethyl 2-amino-5,5-dimethylhexanoate is expected to display characteristic absorption bands corresponding to its primary amine, ester, and alkane functionalities.

Expected IR Absorption Bands for Ethyl 2-amino-5,5-dimethylhexanoate:

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) | 3300-3500 (two bands) |

| C-H Stretch (sp³) | Alkane (-CH₃, -CH₂, -CH) | 2850-3000 |

| C=O Stretch | Ester (-COOR) | 1730-1750 |

| N-H Bend | Primary Amine (-NH₂) | 1590-1650 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and elemental composition.

HRMS measures the mass of an ion with very high precision, allowing for the determination of its elemental formula. For Ethyl 2-amino-5,5-dimethylhexanoate (C₁₀H₂₁NO₂), the exact mass of its protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value. This comparison serves as a definitive confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Molecular Formula: C₁₀H₂₁NO₂

Calculated Exact Mass of [M+H]⁺ (C₁₀H₂₂NO₂⁺): 188.1645

Experimental Measurement: An experimental HRMS measurement yielding a mass value extremely close to the calculated value (typically within 5 ppm) would unequivocally confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Characterization

Mass spectrometry is a powerful technique for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of ions generated from the parent molecule. The fragmentation of Ethyl 2-amino-5,5-dimethylhexanoate in a mass spectrometer is predictable, based on the known behavior of esters and amines. libretexts.org The molecular ion (M+) peak would correspond to the molecular weight of the compound.

Key fragmentation pathways for Ethyl 2-amino-5,5-dimethylhexanoate include:

Alpha-cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of the neopentyl group (-CH2C(CH3)3).

Cleavage adjacent to the carbonyl group: Esters frequently fragment at the bonds next to the carbonyl (C=O) group. libretexts.orglibretexts.org This can lead to the loss of the ethoxy group (-OCH2CH3) or the entire ethoxycarbonyl group (-COOCH2CH3). The loss of an ethyl radical (-CH2CH3) is also a common fragmentation. libretexts.orgchemguide.co.uk

McLafferty Rearrangement: While less direct for this specific structure, rearrangement reactions can occur, often leading to the elimination of neutral molecules like ethylene from the ethyl ester group.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure. The most stable fragments, such as secondary carbocations, often result in the most intense peaks in the mass spectrum, known as the base peak. libretexts.orgchemguide.co.ukyoutube.com

Table 1: Predicted Mass Spectrometry Fragmentation for Ethyl 2-amino-5,5-dimethylhexanoate

| Fragment Ion Structure | Neutral Loss | Predicted m/z | Fragmentation Pathway |

| [M - CH2CH3]+ | •CH2CH3 (Ethyl radical) | 158 | Loss of ethyl group from the ester |

| [M - OCH2CH3]+ | •OCH2CH3 (Ethoxy radical) | 142 | α-cleavage at the ester oxygen |

| [M - COOCH2CH3]+ | •COOCH2CH3 (Ethoxycarbonyl radical) | 100 | α-cleavage at the carbonyl group |

| [M - CH2C(CH3)3]+ | •CH2C(CH3)3 (Neopentyl radical) | 102 | α-cleavage adjacent to the amino group |

| [C(CH3)3CH2CH2]+ | - | 71 | Cleavage leading to neopentyl ethyl cation |

| [C(CH3)3]+ | - | 57 | Fragmentation of the neopentyl group |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.combiotech-asia.org It is an essential tool for assessing the purity of Ethyl 2-amino-5,5-dimethylhexanoate and for its identification within complex mixtures.

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. The volatile components are then separated as they pass through a capillary column. The separation is based on the differential partitioning of the analytes between a stationary phase coated on the column and a mobile gaseous phase. Ethyl 2-amino-5,5-dimethylhexanoate, being a moderately polar and volatile compound, will travel through the column and emerge at a specific time, known as its retention time. This retention time is a characteristic property under a given set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

Upon exiting the GC column, the separated compound enters the ion source of the mass spectrometer, where it is fragmented and analyzed as described in the previous section. The resulting mass spectrum serves as a chemical fingerprint. By comparing this spectrum to a library of known spectra or by analyzing the fragmentation pattern, the identity of the compound can be confirmed with high confidence. biotech-asia.org For purity assessment, the GC chromatogram will ideally show a single, sharp peak at the characteristic retention time of Ethyl 2-amino-5,5-dimethylhexanoate. The presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The parts of a molecule that absorb light in this region are known as chromophores.

For Ethyl 2-amino-5,5-dimethylhexanoate, the primary chromophore is the ester carbonyl group (C=O). Aliphatic esters typically exhibit two characteristic absorption bands in the ultraviolet region:

A weak absorption band resulting from an n → π * (n-to-pi-star) transition. This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an anti-bonding π* orbital. For simple aliphatic esters, this transition typically occurs around 200-215 nm.

A stronger absorption band at a shorter wavelength, usually below 200 nm, corresponding to a π → π * (pi-to-pi-star) transition. This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The amino group (-NH2) is also a chromophore, but its characteristic n → σ* transition results in a weak absorption that typically occurs at wavelengths below 200 nm and may overlap with other absorptions. The absorption characteristics are sensitive to the solvent environment.

Table 2: Expected UV-Vis Absorption Data for Ethyl 2-amino-5,5-dimethylhexanoate

| Chromophore | Electronic Transition | Expected Wavelength (λmax) | Intensity |

| Ester (C=O) | n → π | ~200-215 nm | Weak |

| Ester (C=O) | π → π | < 200 nm | Strong |

| Amino (-NH2) | n → σ* | < 200 nm | Weak |

X-ray Crystallography for Solid-State Structure Determination

To perform the analysis, a high-quality single crystal of Ethyl 2-amino-5,5-dimethylhexanoate would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Ethyl 2-amino-5,5-dimethylhexanoate possesses a single chiral center at the second carbon atom (C2), the carbon atom bonded to the amino group. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-Ethyl 2-amino-5,5-dimethylhexanoate and (R)-Ethyl 2-amino-5,5-dimethylhexanoate.

X-ray crystallography, particularly using anomalous dispersion effects, is a powerful technique for determining the absolute configuration of a chiral molecule. By analyzing the subtle differences in the intensities of specific diffraction spots (known as Bijvoet pairs), the true three-dimensional arrangement of the atoms around the chiral center can be established unambiguously, allowing for the assignment of the correct (R) or (S) designation.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. A detailed crystallographic study of Ethyl 2-amino-5,5-dimethylhexanoate would reveal these interactions, which are crucial for understanding its solid-state properties.

For this molecule, the key interactions would likely be:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen can act as hydrogen bond acceptors. This could lead to the formation of extensive networks of N-H···O hydrogen bonds, linking the molecules into dimers, chains, or more complex three-dimensional arrays. nih.gov

Van der Waals Forces: These are weaker, non-specific interactions that occur between all atoms and are particularly significant for the packing of the nonpolar neopentyl and ethyl groups.

Analysis of the crystal structure would allow for the precise measurement of the distances and angles of these hydrogen bonds and other short contacts, providing a complete picture of the supramolecular architecture of the solid.

Computational Chemistry and Theoretical Studies of Ethyl 2 Amino 5,5 Dimethylhexanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting the properties of chemical systems. DFT, in particular, is widely used due to its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. Ab initio methods, while more computationally intensive, can offer higher accuracy. These approaches are invaluable for elucidating the characteristics of molecules like Ethyl 2-amino-5,5-dimethylhexanoate for which extensive experimental data may not be available.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Ethyl 2-amino-5,5-dimethylhexanoate, which possesses several rotatable bonds, conformational analysis is crucial. This analysis involves identifying various low-energy conformers and understanding the energy barriers between them. Such studies can be performed in the gas phase or with the inclusion of solvent effects to simulate more realistic conditions. The insights gained from conformational analysis are foundational for understanding the molecule's physical and chemical properties.

Illustrative Conformational Analysis Data for Ethyl 2-amino-5,5-dimethylhexanoate:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 (Global Minimum) | 0.00 | C-C-C-N: -65.2, C-C-O-C: 178.5 |

| 2 | 1.25 | C-C-C-N: 175.8, C-C-O-C: 179.1 |

| 3 | 2.48 | C-C-C-N: -68.9, C-C-O-C: -75.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the typical output of a conformational analysis study.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. For instance, theoretical calculations can determine the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predictions are instrumental in interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds. The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, and by considering environmental effects such as solvents.

Illustrative Predicted Spectroscopic Data for Ethyl 2-amino-5,5-dimethylhexanoate:

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 173.5 |

| CH(N) | 55.2 |

| O-CH₂ | 61.8 |

| C(CH₃)₃ | 31.5 |

| CH₂ (adjacent to C(CH₃)₃) | 43.7 |

| CH₂ (beta to C(CH₃)₃) | 24.1 |

| O-CH₂-CH₃ | 14.3 |

| C(CH₃)₃ | 29.8 |

Predicted IR Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400, 3320 |

| C-H Stretch (aliphatic) | 2960-2870 |

| C=O Stretch (ester) | 1735 |

| N-H Bend | 1610 |

Note: The data in these tables is hypothetical and for illustrative purposes to show the type of information generated from spectroscopic parameter predictions.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Analysis of the electronic structure provides deep insights into a molecule's reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. For Ethyl 2-amino-5,5-dimethylhexanoate, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, and positive potential around the hydrogen atoms of the amino group.

Illustrative Electronic Properties for Ethyl 2-amino-5,5-dimethylhexanoate:

| Parameter | Value (eV) |

| HOMO Energy | -9.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 11.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can understand the step-by-step process through which reactants are converted into products.

Transition State Characterization and Energy Profiles of Chemical Transformations

A key aspect of reaction mechanism elucidation is the characterization of transition states, which are the highest energy points along the reaction coordinate. Identifying the structure and energy of transition states allows for the calculation of activation energies, which are critical for understanding reaction rates. Computational methods can be used to construct detailed energy profiles that map the energy of the system as the reaction progresses, providing a comprehensive view of the transformation. For a molecule like Ethyl 2-amino-5,5-dimethylhexanoate, this could involve studying its synthesis, hydrolysis, or other chemical modifications.

Molecular Docking Simulations for Investigating Interactions with General Molecular Scaffolds (avoiding any biological/pharmacological context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used in drug discovery, docking simulations can also be employed in a more general chemical context to study the non-covalent interactions between a ligand, such as Ethyl 2-amino-5,5-dimethylhexanoate, and a general molecular scaffold or host molecule. These simulations can reveal key binding modes and interaction energies, providing insights into the principles of molecular recognition. The interactions are typically dominated by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies for Chemical Behavior Prediction

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies represent a pivotal computational approach in modern chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or reactivity. nih.govnih.gov These models are instrumental in predicting the behavior of novel compounds, thereby streamlining research and development by prioritizing molecules with desirable characteristics. nih.govresearchgate.net For a non-proteinaceous amino acid ester like Ethyl 2-amino-5,5-dimethylhexanoate, QSPR can offer valuable insights into its potential applications and behavior in various chemical environments, even in the absence of extensive experimental data.

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. researchgate.netresearchgate.net The process involves three key stages: the calculation of molecular descriptors, the development of a mathematical model using statistical methods, and the validation of the model's predictive power. nih.gov

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. researchgate.net They can be categorized into several classes:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom count. researchgate.net

1D Descriptors: These are derived from lists of structural fragments within the molecule.

2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices that describe molecular branching, connectivity, and shape. researchgate.netplos.org

3D Descriptors: These are derived from the 3D coordinates of the atoms and can include molecular volume, surface area, and other steric parameters. researchgate.net

4D Descriptors: These extend 3D-QSPR by considering the conformational flexibility of the molecule. researchgate.net

Once a comprehensive set of descriptors is generated, statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANNs) are used to create a mathematical equation that links a selection of descriptors to a specific property. nih.govresearchgate.net For example, a QSPR model could be developed to predict the solubility of Ethyl 2-amino-5,5-dimethylhexanoate in different solvents or its potential as a reactant in a particular chemical transformation. nih.gov

The predictive accuracy of any QSPR model is highly dependent on the quality and diversity of the dataset used for its training and validation. nih.gov While specific QSPR studies focused exclusively on Ethyl 2-amino-5,5-dimethylhexanoate are not yet prevalent in published literature, the methodologies are well-established from studies on other amino acids and organic esters. nih.govnih.govresearchgate.net

The following table provides a hypothetical illustration of the types of molecular descriptors that would be calculated for Ethyl 2-amino-5,5-dimethylhexanoate and how they might be used to predict a key chemical property, such as its octanol-water partition coefficient (LogP), which is a measure of its hydrophobicity.

Table 1: Hypothetical QSPR Data for Ethyl 2-amino-5,5-dimethylhexanoate

| Descriptor Type | Descriptor Name | Hypothetical Value | Predicted Property |

| 0D | Molecular Weight | 201.32 g/mol | Octanol-Water Partition Coefficient (LogP) |

| 2D | Topological Polar Surface Area (TPSA) | 49.33 Ų | |

| 3D | Molecular Volume | 195.5 ų | |

| Quantum-Chemical | Dipole Moment | 2.1 D | |

| Predicted Value | LogP | 3.2 |

This predictive capability is crucial for understanding how the compound might behave in biological systems or in industrial applications, guiding further experimental investigation. As computational power increases and more experimental data becomes available, the development of specific and highly accurate QSPR models for compounds like Ethyl 2-amino-5,5-dimethylhexanoate will undoubtedly accelerate their scientific and technological exploration.

Synthesis and Chemical Exploration of Novel Derivatives and Analogs of Ethyl 2 Amino 5,5 Dimethylhexanoate

Design Principles for Structural Diversification of the Compound

The structural diversification of Ethyl 2-amino-5,5-dimethylhexanoate is guided by principles aimed at creating a library of analogs with varied physicochemical properties and potential functionalities. The primary sites for modification are the alpha-amino group, the ethyl ester, and the hexanoate (B1226103) backbone. The overarching goal is to systematically alter these components to explore the chemical space around the parent molecule.

Key design principles include:

Modulation of Steric Hindrance: The inherent steric bulk of the 5,5-dimethylhexyl side chain is a defining characteristic. Derivatives can be designed to either enhance or mitigate this steric hindrance by introducing various substituents on the alpha-amino group or by altering the ester moiety.

Introduction of Functional Groups: The incorporation of diverse functional groups, such as aromatic rings, heteroatoms, and hydrogen-bonding motifs, can significantly alter the compound's properties. These groups can be introduced through modifications of the amino group or functionalization of the hexanoate backbone.

Control of Stereochemistry: The alpha-carbon of the amino acid is a chiral center. The synthesis of stereochemically pure enantiomers and diastereomers is a critical design element, as stereochemistry often plays a pivotal role in the biological activity and material properties of chiral molecules.

These design principles form the basis for the systematic exploration of the chemical landscape surrounding Ethyl 2-amino-5,5-dimethylhexanoate, enabling the generation of novel compounds with tailored properties.

Strategies for Modifying the Alpha-Amino Group for Chemical Libraries

The alpha-amino group is a primary site for chemical modification, offering a versatile handle to introduce structural diversity. A variety of chemical transformations can be employed to generate libraries of N-functionalized derivatives.

Common strategies include:

Acylation: The amino group can be readily acylated with a wide range of acyl chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents. ncert.nic.in This allows for the introduction of various acyl groups, including aliphatic, aromatic, and heterocyclic moieties.

Alkylation and Arylation: N-alkylation can be achieved through reductive amination with aldehydes or ketones, or by reaction with alkyl halides. N-arylation can be accomplished using methods like the Buchwald-Hartwig amination, introducing aryl or heteroaryl substituents.

Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated derivatives, which can alter the acidity of the N-H bond and introduce different steric and electronic properties.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively, which are known to participate in hydrogen bonding and can influence intermolecular interactions.

Table 1: Examples of Alpha-Amino Group Modifications and Their Potential Impact

| Modification Type | Reagents | Potential Impact on Properties |

| Acylation | Acetyl chloride, Benzoyl chloride | Increased steric bulk, altered polarity |

| Alkylation | Formaldehyde/NaBH3CN, Benzyl bromide | Increased lipophilicity, removal of N-H for hydrogen bonding |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Increased acidity of N-H, altered electronic properties |

| Urea Formation | Phenyl isocyanate | Introduction of hydrogen bond donors and acceptors |

Approaches to Varying the Ester Functionality for Different Chemical Reactivities

The ethyl ester of Ethyl 2-amino-5,5-dimethylhexanoate is another key site for modification. Varying the ester group can influence the compound's reactivity, stability, and solubility.

Key approaches include:

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or aryl groups. This allows for the synthesis of a series of esters with varying steric bulk and electronic properties.

Hydrolysis: Saponification of the ester with a base, followed by acidification, yields the corresponding carboxylic acid. This introduces a new functional group that can be further modified, for example, through amide bond formation.

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This transformation provides access to a new class of amino alcohol derivatives.

The choice of ester functionality can be critical for controlling the rate of hydrolysis and other reactions at the carbonyl center.

Table 2: Examples of Ester Functionality Variation and Resulting Derivatives

| Modification | Reagent/Condition | Product Type | Potential Change in Reactivity |

| Transesterification | Benzyl alcohol, H+ | Benzyl ester | Altered susceptibility to hydrogenolysis |

| Hydrolysis | NaOH, then H+ | Carboxylic acid | Increased polarity, new site for amide coupling |

| Reduction | LiAlH4 | Amino alcohol | Removal of carbonyl, introduction of hydroxyl group |

Stereoselective Synthesis of Chemically Distinct Chiral Analogs

The synthesis of enantiomerically pure analogs of Ethyl 2-amino-5,5-dimethylhexanoate is of significant interest, as the biological activity and material properties of chiral molecules are often stereospecific.

Several strategies can be employed for stereoselective synthesis:

Asymmetric Strecker Synthesis: This classical method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. The use of a chiral auxiliary or a chiral catalyst can direct the stereochemical outcome of the reaction.

Enantioselective Alkylation: The alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile can provide access to the desired amino acid with high enantiomeric excess.

Resolution of Racemates: A racemic mixture of the amino acid or its ester can be resolved using chiral resolving agents or through enzymatic resolution. For instance, a lipase (B570770) could selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

From Chiral Precursors: Synthesis starting from a chiral pool material, such as a naturally occurring amino acid, can be a powerful strategy to control the stereochemistry.

The development of stereoselective routes is crucial for the preparation of well-defined chiral analogs for further investigation.

Functionalization of the Hexanoate Backbone for Diverse Organic Scaffolds

The hexanoate backbone of Ethyl 2-amino-5,5-dimethylhexanoate offers opportunities for functionalization, leading to the creation of diverse organic scaffolds. The presence of the neopentyl group, with its quaternary carbon, makes direct functionalization of the terminal end of the side chain challenging due to steric hindrance. ontosight.ai However, other positions on the backbone can be targeted.

Potential strategies include:

Radical Halogenation: Free radical halogenation can introduce a halogen atom onto the hexanoate chain, which can then be displaced by various nucleophiles to introduce new functional groups. The regioselectivity of this reaction would need to be carefully controlled.

Oxidation: Selective oxidation of a C-H bond on the backbone could introduce a hydroxyl or carbonyl group, providing a handle for further derivatization.

Ring-Closing Metathesis (RCM): If a double bond is introduced into the backbone, RCM could be used to form cyclic amino acid derivatives.

Starting Material Modification: A more practical approach involves the synthesis of the amino acid from a starting material that already contains the desired functionality on the backbone.

Functionalization of the backbone can lead to the development of conformationally constrained analogs and molecules with novel three-dimensional shapes.

Structure-Property Relationships Derived from Chemical Modifications

The chemical modifications described in the preceding sections have a profound impact on the physical and chemical properties of the resulting derivatives. Understanding these structure-property relationships is essential for the rational design of new compounds with desired characteristics.

Reactivity:

The steric hindrance of the neopentyl group is expected to decrease the reactivity of both the amino and ester groups. fiveable.me

Modification of the alpha-amino group with bulky substituents will further decrease its nucleophilicity and the rate of reactions at this site.

Changing the ester from ethyl to a more sterically hindered group, such as tert-butyl, will decrease the rate of hydrolysis and other nucleophilic acyl substitution reactions. libretexts.org

Solubility:

The parent compound, with its long aliphatic chain, is expected to have low solubility in water and good solubility in non-polar organic solvents. at.ualibretexts.org

Introduction of polar functional groups, such as hydroxyl or carboxyl groups through backbone functionalization or ester hydrolysis, will increase water solubility.

Acylation or alkylation of the amino group with non-polar moieties will further decrease water solubility. stackexchange.com

Thermal Stability:

The thermal stability of amino acid esters is influenced by the nature of the side chain and the ester group. nih.gov

The bulky neopentyl group may contribute to increased thermal stability by hindering intermolecular reactions that can lead to decomposition.

The introduction of functional groups that can participate in intermolecular hydrogen bonding or other strong interactions may also affect the thermal stability of the derivatives. The thermal decomposition of amino acids often involves the loss of water and ammonia to form cyclic condensates. nih.gov

Table 3: Predicted Influence of Structural Modifications on Physicochemical Properties

| Modification | Predicted Effect on Reactivity | Predicted Effect on Water Solubility | Predicted Effect on Thermal Stability |

| N-acetylation | Decrease | Increase (compared to N-alkylation) | May increase due to H-bonding |

| Ester hydrolysis to acid | Increase (new reactive site) | Significant increase | May decrease due to zwitterion formation |

| Introduction of a hydroxyl group on the backbone | Increase (new reactive site) | Significant increase | May decrease due to potential for elimination |

| Conversion of ethyl ester to tert-butyl ester | Decrease | Decrease | May increase due to steric hindrance |

This systematic exploration of the chemical space around Ethyl 2-amino-5,5-dimethylhexanoate, guided by rational design principles, will undoubtedly lead to the discovery of novel compounds with interesting and potentially useful chemical and physical properties.

Future Research Trajectories and Emerging Trends in Ethyl 2 Amino 5,5 Dimethylhexanoate Research

Development of More Sustainable and Greener Synthetic Routes and Processes

The future of chemical synthesis for compounds like Ethyl 2-amino-5,5-dimethylhexanoate is increasingly focused on green and sustainable methodologies. This involves moving away from traditional synthetic routes that may rely on harsh conditions or hazardous reagents. A primary area of focus is the use of biocatalysis, employing enzymes or whole-cell systems to perform chemical transformations. thesai.orgacs.orgfrontiersin.org

Enzymatic processes, such as those using transaminases, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, significantly reducing the generation of toxic byproducts and simplifying purification. nih.gov The development of chemoenzymatic routes, which combine the best of traditional chemistry and biocatalysis, presents a powerful strategy for creating novel, non-proteinogenic amino acids and their derivatives. nih.gov These biological production methods are being explored as a direct alternative to chemical synthesis, paving a more straightforward path for evaluation and use. frontiersin.orglpnu.ua Non-proteinogenic amino acids are recognized as valuable building blocks for advanced pharmaceuticals and agrochemicals, and their sustainable production is a key research goal. frontiersin.org

| Parameter | Traditional Chemical Synthesis | Biocatalytic/Enzymatic Synthesis |

| Reagents | Often stoichiometric, may be hazardous | Catalytic (enzymes), generally non-toxic |

| Solvents | Often organic, volatile | Primarily aqueous |

| Conditions | High temperatures and pressures | Mild (near ambient) temperatures and pressures |

| Selectivity | May require protecting groups, can be low | High (chemo-, regio-, stereo-) |

| Byproducts | Can be significant and require extensive purification | Minimal, often biodegradable |

| Sustainability | Lower, higher energy consumption and waste | Higher, lower energy consumption, renewable catalysts |

This table provides an illustrative comparison of traditional versus biocatalytic synthesis approaches applicable to non-proteinogenic amino acid esters.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Exploration

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production and study of specialty chemicals, including Ethyl 2-amino-5,5-dimethylhexanoate. nih.gov Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govacs.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for hazardous reactions, and simplified scalability. nih.gov

Automated flow synthesis systems can significantly accelerate the exploration of reaction conditions and the synthesis of compound libraries for high-throughput screening. oup.com For the synthesis of amino acid esters, flow reactors, such as packed-bed reactors with solid-supported catalysts, have been successfully employed. nih.gov This technology enables the telescoping of multiple synthetic steps, reducing manual handling and purification time between stages. acs.org The development of automated fast-flow instruments is making the synthesis of even complex peptide chains, which are built from amino acids, possible in hours rather than days. oup.com

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Complex, often requires re-optimization | Simpler, by running the system for a longer time |

| Safety | Higher risk with exothermic or hazardous reactions | Improved, smaller reaction volumes at any given time |

| Process Control | Limited precision | High precision over temperature, pressure, mixing |

| Reaction Time | Can be lengthy, including heat-up/cool-down | Often significantly shorter due to efficient heat transfer |

| Automation | Difficult to fully automate | Readily integrated with automated pumps and controls |

| Throughput | Lower, sequential processing | Higher, continuous processing and rapid optimization |

This table illustrates the key advantages of flow chemistry over traditional batch synthesis for compounds like Ethyl 2-amino-5,5-dimethylhexanoate.

Exploration of Unconventional Reactivity Patterns and Catalysis

Future research will likely delve into novel and unconventional methods to synthesize and modify Ethyl 2-amino-5,5-dimethylhexanoate. This includes the exploration of advanced catalytic systems that can enable new types of chemical transformations. For instance, photochemistry, which uses light to drive reactions, is an emerging area for the C-H functionalization of amino acid derivatives under mild conditions. mdpi.com

The development of new catalysts is central to this effort. This can involve designing chiral catalysts for enantioselective synthesis to ensure high optical purity, which is often a critical requirement for biologically active molecules. rsc.org Furthermore, the use of photocatalysts can activate molecules in ways that are not possible with traditional thermal methods, opening up new reaction pathways. mit.edu Research into the direct functionalization of C-H bonds is a particularly active field, as it offers a more atom-economical approach to modifying molecules without the need for pre-functionalized starting materials. mdpi.com

Advanced In-situ Spectroscopic Monitoring of Reactions Involving the Compound

To optimize and control the synthesis of Ethyl 2-amino-5,5-dimethylhexanoate, particularly within continuous flow systems, advanced in-situ spectroscopic monitoring techniques are becoming indispensable. These methods allow for real-time analysis of the reaction mixture as it flows through the reactor, providing immediate feedback on reaction progress, yield, and the formation of any impurities. oup.com

Techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) can be integrated directly into a flow chemistry setup. nd.edursc.org For example, a flow cell can be placed within an NMR spectrometer to continuously monitor the conversion of reactants to products. This real-time data allows for rapid optimization of reaction conditions, leading to improved yields and purity while minimizing the time and resources spent on offline analysis. scielo.br

Synergistic Approaches Combining Computational and Experimental Research for Predictive Chemistry

The synergy between computational chemistry and experimental synthesis is a powerful trend that is set to accelerate the discovery and development of new chemical entities and processes. nih.govnd.edu For a molecule like Ethyl 2-amino-5,5-dimethylhexanoate, computational modeling can be used to predict reaction outcomes, design novel synthetic routes, and elucidate complex reaction mechanisms at the molecular level. acs.orgscielo.br

Quantum chemical calculations can be employed to estimate the energies of transition states and reaction pathways, helping researchers to understand why certain reactions are favored over others and to predict the feasibility of new, untested reactions. nih.govrsc.org This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory. mit.edu By modeling how a substrate might interact with a catalyst or enzyme, computational tools can guide the design of more efficient catalysts or predict the most effective enzyme for a desired biotransformation. rsc.orgnih.gov This integrated approach, where computational predictions are validated by targeted experiments, creates a powerful feedback loop that drives innovation and efficiency in chemical synthesis. nd.edu

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-5,5-dimethylhexanoate, and how do reaction conditions influence yield and purity?

Ethyl 2-amino-5,5-dimethylhexanoate can be synthesized via nucleophilic substitution or condensation reactions. Key factors include solvent polarity (e.g., ethanol for esterification), temperature (reflux at 80–100°C), and catalyst selection (e.g., H₂SO₄ for acid-catalyzed esterification). Yields of 60–75% are typical, but hydrolysis side reactions necessitate strict control of water content . Design of Experiments (DoE) can optimize variables like molar ratios and reaction time to improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-amino-5,5-dimethylhexanoate, and how should data interpretation address common pitfalls?

¹H/¹³C NMR, FT-IR, and mass spectrometry are critical. For example, ¹H NMR in CDCl₃ shows peaks at δ 1.25 ppm (dimethyl groups) and δ 4.15 ppm (ethyl ester). Overlapping signals from dimethyl and ethyl groups may require 2D NMR (HSQC) for resolution . FT-IR confirms carbonyl (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities. HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient assesses purity and resolves diastereomers .

Q. How should researchers handle and store Ethyl 2-amino-5,5-dimethylhexanoate to prevent degradation?

Storage at 2–8°C in airtight, light-resistant containers minimizes degradation. The compound’s density (1.046 g/cm³) and boiling point (64°C at reduced pressure) suggest volatility, requiring inert atmospheres (e.g., N₂) during handling. Moisture-sensitive reactions should use anhydrous solvents .

Q. What solubility properties are critical for experimental design involving Ethyl 2-amino-5,5-dimethylhexanoate?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Solubility in ethanol and ethyl acetate facilitates purification via recrystallization. Density and refractive index (1.470) data aid in solvent selection for extraction .

Q. How can chromatographic methods validate the purity of Ethyl 2-amino-5,5-dimethylhexanoate?